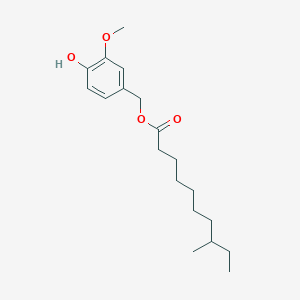![molecular formula C22H17N3O2 B12601744 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-28-4](/img/structure/B12601744.png)
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound belongs to the class of hydrazinylidene derivatives, which are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione typically involves the reaction of 4-methylphenylhydrazine with 1-phenylquinoline-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially incorporating continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
化学反応の分析
Types of Reactions
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .
科学的研究の応用
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 3-[2-(4-Nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
- 3-[2-(4-Chlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
Uniqueness
3-[2-(4-Methylphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is unique due to the presence of the 4-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
特性
CAS番号 |
649723-28-4 |
|---|---|
分子式 |
C22H17N3O2 |
分子量 |
355.4 g/mol |
IUPAC名 |
4-hydroxy-3-[(4-methylphenyl)diazenyl]-1-phenylquinolin-2-one |
InChI |
InChI=1S/C22H17N3O2/c1-15-11-13-16(14-12-15)23-24-20-21(26)18-9-5-6-10-19(18)25(22(20)27)17-7-3-2-4-8-17/h2-14,26H,1H3 |
InChIキー |
ARGSVDNNTPKICY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12601666.png)
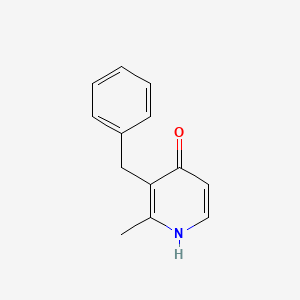
![4-[(Acridin-9-yl)ethynyl]benzene-1-thiol](/img/structure/B12601681.png)
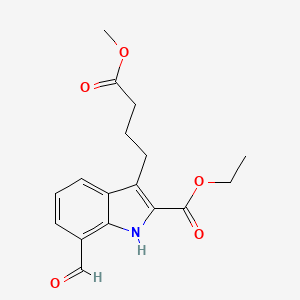
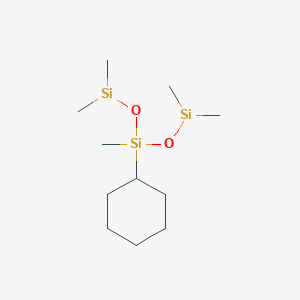
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)
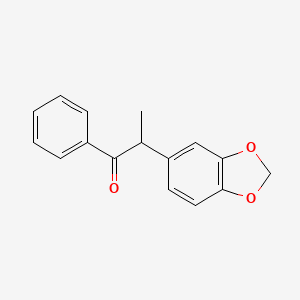
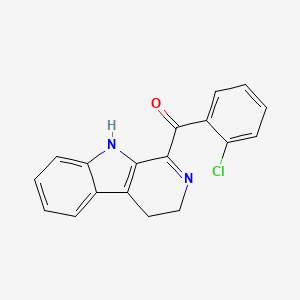
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
![4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-](/img/structure/B12601725.png)
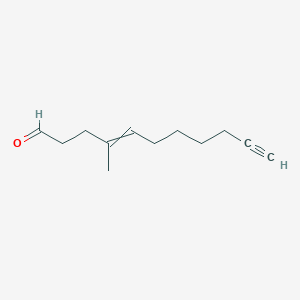
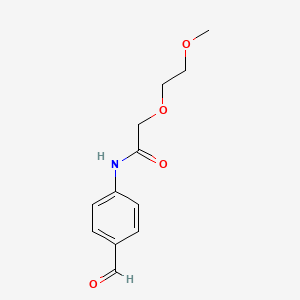
![1,3,5-Triethyl-2-[2,4,6-tri(propan-2-yl)benzene-1-tellurinyl]benzene](/img/structure/B12601736.png)
